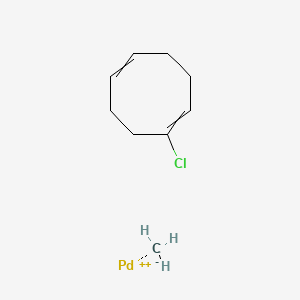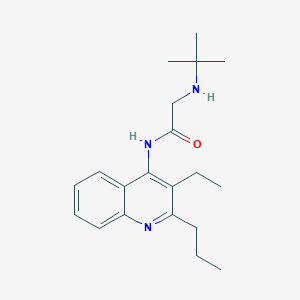
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, ethyl, and propyl groups, along with a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl, ethyl, and propyl substituents. The final step involves the formation of the glycinamide moiety.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butyl, ethyl, and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Formation of Glycinamide Moiety: The glycinamide moiety can be introduced by reacting the substituted quinoline with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl, ethyl, or propyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to investigate the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl acrylamide: A compound with a tert-butyl group and an acrylamide moiety, used in polymer chemistry.
tert-Butyl ethyl ether: An ether compound with tert-butyl and ethyl groups, used as a solvent and fuel additive.
Uniqueness
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycinamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
282108-66-1 |
|---|---|
Molecular Formula |
C20H29N3O |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C20H29N3O/c1-6-10-16-14(7-2)19(15-11-8-9-12-17(15)22-16)23-18(24)13-21-20(3,4)5/h8-9,11-12,21H,6-7,10,13H2,1-5H3,(H,22,23,24) |
InChI Key |
XJKGLHXLPKXIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


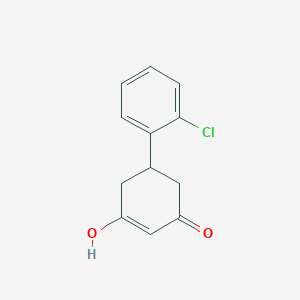
![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)

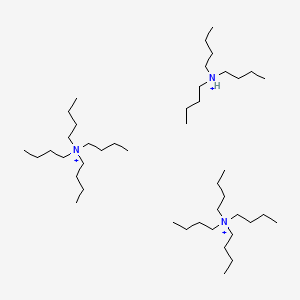
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
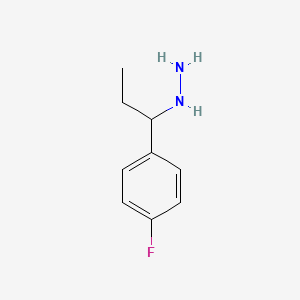
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)

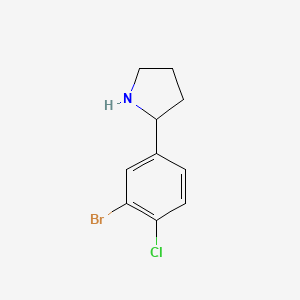
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
